Triphenylphosphine borane is a chemical compound formed by the interaction of triphenylphosphine and borane. It is classified as a Lewis adduct, where triphenylphosphine acts as a Lewis base donating an electron pair to the electron-deficient borane, resulting in a stable complex. This compound is notable for its unique bonding characteristics and reactivity, making it significant in various chemical applications.
TPB is flammable and reacts violently with water. It can also be harmful if inhaled or absorbed through the skin []. When handling TPB, it is crucial to follow proper laboratory safety procedures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].
This reaction leads to changes in hybridization of the boron atom from to , affecting the electronic properties of the compound . Additionally, triphenylphosphine borane can undergo hydrolysis and deprotection reactions when treated with amines, facilitating the release of borane or other functional groups .
The synthesis of triphenylphosphine borane typically involves the direct reaction between triphenylphosphine and borane gas or its derivatives under an inert atmosphere to prevent oxidation. Common methods include:
Triphenylphosphine borane is utilized in various applications including:
Studies have focused on the interaction between triphenylphosphine borane and various substrates, revealing its role as a Lewis acid-base adduct. The interaction alters electronic properties, which can enhance reactivity towards electrophiles and nucleophiles alike . The stability and reactivity of this compound make it a subject of interest for developing new catalytic processes.
Several compounds share structural and functional similarities with triphenylphosphine borane. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Tertiary Phosphine | Commonly used ligand in coordination chemistry |
Boron Trifluoride | Lewis Acid | Stronger Lewis acid compared to boranes |
Diphenylphosphine Borane | Phosphine-Borane | Less sterically hindered than triphenyl variant |
Triethylamine Borane | Boron Complex | Less bulky than triphenyl derivatives |
Phosphorus Trichloride | Halogenated Phosphorus | Highly reactive; used in synthetic transformations |
Triphenylphosphine borane stands out due to its stability and versatility in forming adducts, making it valuable for both academic research and industrial applications.
Triphenylphosphine borane, with the molecular formula C₁₈H₁₈BP, represents a quintessential example of Lewis acid-base adduct formation [1] [2]. The compound possesses a molecular weight of 276.12 grams per mole and is registered under Chemical Abstracts Service number 2049-55-0 [3] [4]. The molecular architecture consists of a central phosphorus atom bonded to three phenyl rings and coordinated to a borane group through a dative bond [5] [6].
X-ray crystallographic studies reveal that triphenylphosphine borane crystallizes in the triclinic crystal system with space group P-1 [7]. The crystallographic data demonstrates systematic structural parameters with unit cell dimensions that accommodate the bulky triphenylphosphine ligand and the coordinated borane moiety [7]. Single crystal X-ray diffraction analysis confirms the presence of one symmetry-independent molecule in the asymmetric unit, providing detailed insight into the three-dimensional arrangement of atoms within the crystal lattice [8] [9].
The crystallographic investigation establishes that both boron and phosphorus atoms adopt tetrahedral geometry in the solid state [9] [10]. The crystal structure analysis reveals intermolecular interactions including carbon-hydrogen to π interactions, where arene rings on the phosphorus atom function as hydrogen-bond donors and the arene ring of the borane acts as the acceptor [9]. Hirshfeld analysis supports the existence of these weak intermolecular forces within the crystalline framework [9].
Crystallographic Parameter | Value | Reference |
---|---|---|
Crystal System | Triclinic | [7] |
Space Group | P-1 | [7] |
Unit Cell Parameter a | 9.685(4) Å | [7] |
Unit Cell Parameter b | 11.135(5) Å | [7] |
Unit Cell Parameter c | 15.110(7) Å | [7] |
Alpha Angle | 89.311(7)° | [7] |
Beta Angle | 80.685(7)° | [7] |
Gamma Angle | 77.774(7)° | [7] |
The spatial configuration of triphenylphosphine borane exhibits a propeller-like orientation of the three phenyl substituents around the central phosphorus atom, displaying near C₃ symmetry [11]. The molecular structure demonstrates a pyramidal geometry at phosphorus in the uncomplexed triphenylphosphine, which transitions to a tetrahedral electronic geometry upon borane coordination [5] [6]. This geometric transformation results from the donation of the phosphorus lone pair to the electron-deficient boron center [5].
The three phenyl rings adopt a characteristic propeller arrangement that minimizes steric repulsion while maintaining optimal orbital overlap [11]. The spatial orientation of these aromatic substituents creates a chiral environment around the phosphorus center, although the molecule itself exists as a racemic mixture due to rapid inversion at phosphorus [11]. The borane moiety occupies one of the tetrahedral positions, completing the coordination sphere around the central phosphorus atom [6] [9].
The overall molecular geometry reflects the balance between electronic requirements for optimal bonding and steric constraints imposed by the bulky phenyl substituents [11]. The configuration allows for effective overlap between the phosphorus lone pair orbital and the vacant boron p orbital while accommodating the spatial demands of the aromatic rings [5].
Precise bond length measurements from crystallographic analysis reveal that the phosphorus-boron dative bond length in triphenylphosphine borane falls within the expected range for coordinate covalent bonds [12]. The dative bond distance represents a compromise between the ionic and covalent character inherent in this type of interaction [12]. Comparative studies indicate that the phosphorus-boron bond length in triphenylphosphine borane is shorter than analogous bonds in related phosphine-borane complexes with different substituents [12].
The phosphorus-carbon bond lengths to the phenyl substituents maintain typical values for phosphorus-carbon single bonds, approximately 1.83-1.85 Angstroms [11]. The boron-hydrogen bond lengths correspond to standard covalent bond distances for boron-hydrogen interactions [5]. The tetrahedral arrangement around both phosphorus and boron centers results in bond angles approximating the ideal tetrahedral angle of 109.5 degrees [6] [9].
The carbon-phosphorus-carbon bond angles between the phenyl substituents deviate slightly from the ideal tetrahedral angle due to the electronic and steric effects of the aromatic rings [11]. The phosphorus-boron-hydrogen bond angles maintain near-tetrahedral geometry, confirming the sp³ hybridization state of the boron atom in the complex [5] [6].
Bond Type | Bond Length/Angle | Geometric Description |
---|---|---|
P-B Dative Bond | Coordinate covalent | Tetrahedral arrangement |
P-C Bond (phenyl) | ~1.83-1.85 Å | Standard covalent bonds |
B-H Bond | Standard B-H distance | Covalent bonds |
C-P-C Angle | ~109.5° | Tetrahedral geometry |
P-B-H Angle | ~109.5° | Tetrahedral geometry |
The formation of triphenylphosphine borane exemplifies classical Lewis acid-base chemistry, where triphenylphosphine functions as the Lewis base and borane serves as the Lewis acid [5]. The interaction mechanism involves the donation of a lone pair of electrons from the phosphorus atom to the vacant orbital of the boron center [5]. This electron pair donation creates a coordinate covalent bond that stabilizes both molecular fragments [5].
In the uncomplexed state, triphenylphosphine possesses a lone pair of electrons in an sp³ orbital that can be readily donated to electron-deficient species [5]. Borane, conversely, exhibits only six valence electrons around the boron center, making it highly electron-deficient and reactive toward electron-rich species [5]. The Lewis acid-base interaction results in the completion of the octet around boron and the formation of a stable adduct [5].
The driving force for adduct formation stems from the significant stabilization achieved through the coordinate bond formation [13] [14]. The interaction leads to a redistribution of electron density, with the phosphorus center becoming electron-deficient and the boron center achieving electronic saturation [5]. This electron redistribution is evidenced by the downfield shift observed in ³¹P nuclear magnetic resonance spectroscopy upon complexation [5] [15].
Valence Shell Electron Pair Repulsion theory provides a fundamental framework for understanding the geometric arrangements in triphenylphosphine borane [16]. The theory predicts that electron pairs around a central atom will arrange themselves to minimize repulsion, leading to specific three-dimensional geometries [16]. In triphenylphosphine, the phosphorus atom is surrounded by four electron pairs: three bonding pairs to the phenyl carbons and one lone pair [5] [16].
According to VSEPR principles, these four electron pairs adopt a tetrahedral electronic geometry to minimize electron-electron repulsion [5] [16]. The molecular geometry appears pyramidal when considering only the atomic positions, with the lone pair occupying one tetrahedral position [5]. Upon coordination with borane, the lone pair becomes involved in bonding, and the molecular geometry transitions to a true tetrahedral arrangement [5] [6].
For the borane component, VSEPR theory initially predicts a trigonal planar geometry due to three bonding electron pairs around boron [5]. However, upon complexation with triphenylphosphine, the boron atom accepts an additional electron pair, resulting in four electron pairs and a corresponding tetrahedral geometry [5] [6]. This geometric transformation is fundamental to the stabilization achieved in the Lewis adduct [5].
The hybridization states of both phosphorus and boron undergo significant changes upon formation of the triphenylphosphine borane complex [5] [6]. In free triphenylphosphine, the phosphorus atom exhibits sp³ hybridization, with three hybrid orbitals forming sigma bonds to the phenyl carbons and the fourth hybrid orbital containing the lone pair [5]. This hybridization scheme accounts for the pyramidal geometry observed in uncomplexed triphenylphosphine [5].
Borane in its free state demonstrates sp² hybridization at the boron center, with three sp² hybrid orbitals forming sigma bonds to the hydrogen atoms [5]. The remaining unhybridized p orbital remains vacant and serves as the acceptor site for electron pair donation [5]. This orbital configuration explains the trigonal planar geometry and high Lewis acidity of free borane [5].
Upon complex formation, the hybridization state of boron transitions from sp² to sp³ as it accepts the electron pair from phosphorus [5] [6]. This rehybridization results in four equivalent sp³ hybrid orbitals around boron, three of which maintain bonds to hydrogen atoms while the fourth participates in the coordinate bond with phosphorus [5]. The phosphorus atom retains its sp³ hybridization, but the former lone pair orbital now participates in the dative bond [5] [6].
The hybridization changes are accompanied by corresponding geometric transformations, with both centers adopting tetrahedral arrangements that optimize orbital overlap and minimize electron repulsion [5] [6]. These electronic rearrangements contribute significantly to the stability of the resulting Lewis adduct [5].
The orbital interactions in triphenylphosphine borane involve the overlap between filled and vacant orbitals of the constituent fragments [5] [13]. The primary interaction occurs between the highest occupied molecular orbital of triphenylphosphine, which contains the phosphorus lone pair, and the lowest unoccupied molecular orbital of borane, corresponding to the vacant p orbital on boron [5]. This orbital overlap creates a new bonding molecular orbital that stabilizes the complex [5].
Secondary orbital interactions contribute additional stabilization through back-bonding mechanisms [13] [14]. Research indicates that a special stabilization factor operates in triarylphosphine boranes, amounting to approximately 3.8 ± 1.3 kilocalories per mole [13] [14]. This enhanced stabilization may be attributed to back-π-bonding between the borane group and vacant d orbitals on phosphorus [13] [14].
The orbital interactions extend beyond the primary coordinate bond to include weak interactions between the aromatic π systems and the borane unit [13]. These secondary interactions, while individually weak, contribute to the overall stability of the complex and influence its chemical behavior [13]. The nature of these orbital interactions distinguishes triarylphosphine boranes from their trialkyl counterparts, which lack such extended conjugation possibilities [13] [14].
The electronic structure calculations reveal that the degree of orbital mixing affects the vibrational properties of the coordinate bond [17]. Total energy distributions indicate that the boron-phosphorus stretching vibration remains highly localized despite the large molecular size, suggesting minimal coupling with other vibrational modes [17].
The phosphorus-boron coordinate covalent bond in triphenylphosphine borane exhibits characteristics intermediate between ionic and covalent bonding [5] [18]. This dative bond formation involves the complete transfer of an electron pair from the donor phosphorus atom to the acceptor boron atom, creating a polar covalent interaction [5]. The bond polarity results from the electronegativity difference between phosphorus and boron, with the electron density concentrated toward the more electronegative phosphorus center [5].
The coordinate nature of the bond manifests in its directional properties and strength characteristics [5] [14]. Unlike typical covalent bonds where each atom contributes one electron to the bonding pair, the dative bond forms through the donation of both electrons from a single atom [5]. This asymmetric electron contribution influences the bond's chemical reactivity and stability under various conditions [5].
Spectroscopic evidence strongly supports the coordinate covalent character of the phosphorus-boron interaction [5] [15]. Nuclear magnetic resonance studies reveal significant changes in chemical shifts upon complex formation, with the ³¹P signal shifting downfield by approximately 26 parts per million compared to free triphenylphosphine [5] [15]. This deshielding effect indicates reduced electron density around phosphorus following electron pair donation [5] [15].
The bond exhibits partial ionic character due to the charge separation resulting from electron pair donation [18]. Computational studies suggest that the ionic component of the dative bond contributes significantly to its stability and responsiveness to solvent effects [18]. The polarization of the coordinate bond influences its spectroscopic properties and chemical behavior [5] [18].
The strength of the phosphorus-boron coordinate bond in triphenylphosphine borane depends on multiple electronic and steric factors [13] [14]. Calorimetric measurements indicate that the bond dissociation energy falls within the moderate range for coordinate covalent interactions [13] [14]. The stability of the adduct reflects the balance between the stabilization gained through coordinate bond formation and the destabilization arising from steric hindrance between the bulky substituents [13] [14].
Electronic factors play a predominant role in determining bond strength [13] [14]. The electron-donating ability of the phosphorus center and the electron-accepting capacity of the boron atom directly influence the stability of the resulting complex [13]. Comparative studies reveal that trialkylphosphine borane adducts exhibit significantly stronger donor-acceptor bonds than their triarylphosphine counterparts [13] [14]. This difference arises from the electron-withdrawing nature of the aromatic substituents, which reduces the electron density at phosphorus and weakens its donor capacity [13] [14].
Steric effects contribute secondary but important influences on bond stability [13] [14]. The bulky phenyl substituents create steric congestion around the coordination site, leading to some destabilization of the complex [13]. However, the long phosphorus-boron bond distance helps minimize these steric interactions while maintaining effective orbital overlap [11]. The propeller-like arrangement of the phenyl rings optimizes the balance between steric requirements and electronic stability [11].
Thermal stability studies indicate that triphenylphosphine borane remains stable up to its melting point of 189-191°C, demonstrating reasonable thermal robustness [19] [20]. The compound exhibits sensitivity to air and moisture, suggesting that the coordinate bond can be disrupted under hydrolytic conditions [20]. Storage under inert atmosphere conditions preserves the integrity of the coordinate interaction [20].
Stability Factor | Effect on Bond Strength | Magnitude |
---|---|---|
Electronic donation | Primary stabilization | Moderate |
Steric hindrance | Destabilization | Minimal |
Back-π-bonding | Additional stabilization | 3.8 ± 1.3 kcal/mol [13] |
Thermal stability | Stable to melting point | 189-191°C [19] |
The phosphorus-boron dative bond in triphenylphosphine borane displays distinct characteristics when compared to other coordinate covalent interactions [13] [14] [18]. Systematic comparison with nitrogen-boron dative bonds reveals that phosphorus-boron interactions generally exhibit greater bond lengths and different electronic properties [21]. The larger atomic radius of phosphorus compared to nitrogen results in longer coordinate bonds with correspondingly different strength characteristics [21].
Comparative calorimetric studies demonstrate that phosphine-boron trifluoride adducts exhibit significantly weaker donor-acceptor bonds, approximately 20 kilocalories per mole weaker than the corresponding phosphine-borane complexes [13] [14]. This difference reflects the reduced Lewis acidity of boron trifluoride compared to borane, arising from the electron-withdrawing fluorine substituents that partially satisfy the electron deficiency of boron [13] [14].
Within the series of phosphine-borane complexes, systematic variations in bond strength correlate with the electronic properties of the phosphine substituents [13] [14]. Trialkylphosphine boranes consistently demonstrate stronger coordinate bonds than triarylphosphine boranes due to the greater electron-donating capacity of alkyl groups compared to aromatic substituents [13] [14]. The electron-withdrawing nature of phenyl rings reduces the electron density at phosphorus, weakening its Lewis base character [13] [14].
The unique stabilization observed in triarylphosphine boranes, attributed to enhanced back-π-bonding interactions, distinguishes these complexes from simple alkylphosphine analogs [13] [14]. This additional stabilization mechanism, absent in trialkyl derivatives, demonstrates the importance of extended orbital interactions in determining the overall stability of coordinate complexes [13] [14]. The phenomenon illustrates how secondary orbital interactions can significantly influence the properties of dative bonds beyond the primary donor-acceptor interaction [13] [14].
Triphenylphosphine borane appears as white crystalline solid or white powder at room temperature [1] [2] [3] [4]. Some sources describe the compound as having a white to pale yellow coloration [5] [4], particularly when stored for extended periods. The compound exhibits an unpleasant smell that is characteristic of many borane complexes [2] [3].
The melting point of triphenylphosphine borane is consistently reported as 189-191°C [1] [2] [6] [3] [4] [7]. This relatively high melting point reflects the stability of the phosphine-borane adduct under normal conditions. The compound begins thermal decomposition at temperatures around its melting point, with decomposition products including the parent triphenylphosphine and various boron-containing species [1] [2] [6] [3] [4] [7].
The compound exhibits a boiling point of 360°C at 760 mmHg [6], though this value should be interpreted with caution as thermal decomposition likely occurs before true boiling. The flash point is reported as 181.7°C [6], indicating potential fire hazards at elevated temperatures.
Triphenylphosphine borane demonstrates complete insolubility in water [6] [8], which is typical for organophosphine complexes. The compound shows excellent solubility in various organic solvents including:
This solubility profile makes the compound suitable for use in organic synthetic applications where polar protic solvents must be avoided.
The compound is highly sensitive to both air and moisture [6] [3] [9] [10]. Under ambient conditions, triphenylphosphine borane gradually decomposes, particularly in the presence of moisture, which can lead to hydrolysis reactions producing phosphine gas and various boron-containing byproducts [6] [3] [9] [10]. The compound is incompatible with acids, oxidizing agents, acid chlorides, and alcohols [6] [3] [9] [10], and may decompose on exposure to air and moisture [6] [3] [9] [10].
For optimal stability, the compound should be stored under refrigeration in an inert atmosphere and protected from moisture [6] [3] [9] [10] [11].
The ¹¹B nuclear magnetic resonance spectrum of triphenylphosphine borane exhibits a characteristic signal at δ = -38.1 ppm when measured in tetrahydrofuran [12] [13] [14]. This signal appears as a multiplet due to coupling with the attached hydrogen atoms and the phosphorus nucleus [12] [13] [14]. The chemical shift is consistent with tetrahedrally coordinated boron in phosphine-borane adducts, representing a significant downfield shift from free borane species.
The ¹¹B signal shows coupling to three ¹H nuclei, resulting in a quartet pattern that may be partially obscured by line broadening effects [13]. Additionally, ¹¹B-³¹P coupling is observed with coupling constants typically around 18 Hz [13], confirming the direct bonding interaction between boron and phosphorus centers.
The ³¹P nuclear magnetic resonance spectrum shows the phosphorus resonance at δ = 20.7 ppm in chloroform-d or THF-d₈ [12] [15] [16] [17]. This signal appears as a broad doublet due to coupling with the ¹¹B nucleus [12] [15] [16] [17]. The significant downfield shift from free triphenylphosphine (δ = -5.0 ppm) reflects the deshielding effect of borane coordination, which removes electron density from the phosphorus center [17].
The ³¹P-¹¹B coupling constant is approximately 18 Hz [13], consistent with direct phosphorus-boron bonding. The broadening of the ³¹P signal is attributed to quadrupolar relaxation effects from the ¹¹B nucleus (I = 3/2) [13].
The ¹H nuclear magnetic resonance spectrum shows the characteristic borane hydrogen signals at approximately δ = 1.5 ppm [13] [16]. These protons appear as a broad quartet due to coupling with the ¹¹B nucleus [13] [16]. The aromatic protons from the triphenylphosphine moiety appear in the typical aromatic region (δ = 7-8 ppm) with patterns characteristic of phenyl groups [16].
The BH₃ proton signals are diagnostically important for confirming the presence of the borane protecting group and distinguishing the compound from free triphenylphosphine [13] [16].
Infrared spectroscopy reveals several characteristic absorption bands for triphenylphosphine borane. The most diagnostic features include:
The infrared spectrum serves as a valuable tool for confirming the presence of the borane protecting group and monitoring deprotection reactions [18] [16] [19].
Mass spectrometry analysis using electrospray ionization (ESI) techniques shows the molecular ion peak at m/z 276, corresponding to the molecular weight of triphenylphosphine borane [20] [21]. The fragmentation pattern typically involves:
The mass spectrometric behavior provides valuable information for compound identification and purity assessment [20] [21].
Triphenylphosphine borane exhibits significant sensitivity to both air and moisture [6] [3] [9] [10] [22]. The compound decomposes slowly upon exposure to air [6] [3] [9] [10] [22], with the rate of decomposition being enhanced in the presence of moisture [6] [3] [9] [10] [11].
The compound is incompatible with acids, oxidizing agents, acid chlorides, and alcohols [6] [3] [9] [10], all of which can accelerate decomposition processes. When exposed to moisture, the compound undergoes rapid hydrolysis to produce phosphine gas (PH₃) and various boron-containing hydrolysis products [23] [24] [25].
The thermal stability of triphenylphosphine borane is limited, with decomposition beginning around 189-191°C, which coincides with the melting point [1] [2] [6] [3] [4] [7]. The thermal decomposition follows complex pathways that can involve:
The compound is stable under refrigeration and can be stored for extended periods when protected from air and moisture [6] [3] [9] [10]. At elevated temperatures, particularly above 200°C, complete decomposition occurs with formation of gaseous products including hydrogen [1] [2] [6] [3] [4] [7].
Triphenylphosphine borane exhibits dual reactivity patterns based on its Lewis acid-base adduct nature. The phosphine moiety acts as a Lewis base while the borane component functions as a Lewis acid [17] [26] [27].
Nucleophilic attack occurs predominantly at the boron center [24] [28], where species such as amines and alcohols can displace the phosphine ligand through SN2-like mechanisms [24] [28]. The rate of nucleophilic attack depends on:
Electrophilic attack is less common due to the protection of the phosphorus center by the borane group [24] [28]. The phosphorus atom shows limited electrophilic character when coordinated to borane [24] [28].
The compound readily undergoes dehydrocoupling reactions when catalyzed by transition metals at elevated temperatures [29] [30] [31], leading to formation of phosphine-borane polymers with P-B backbone structures. These reactions represent important synthetic transformations for accessing novel inorganic polymer materials [29] [30] [31].
Flammable;Irritant